molecular formula C12H19NO B12897689 1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one

1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one

Cat. No.: B12897689
M. Wt: 193.28 g/mol
InChI Key: PRGCCJPXJZTXMB-UHFFFAOYSA-N
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Description

1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one is a bicyclic tertiary amine derivative featuring a partially saturated indolizine ring system (hexahydroindolizine) substituted with a butanone group at the 8-position.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-(1,2,3,5,6,8a-hexahydroindolizin-8-yl)butan-1-one

InChI

InChI=1S/C12H19NO/c1-2-5-12(14)10-6-3-8-13-9-4-7-11(10)13/h6,11H,2-5,7-9H2,1H3

InChI Key

PRGCCJPXJZTXMB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CCCN2C1CCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, utilizing catalysts and specific reagents to facilitate the process .

Chemical Reactions Analysis

1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its potential pharmacological effects. Research indicates that derivatives of hexahydroindolizine structures can exhibit various biological activities, including:

  • Antitumor effects
  • Antidepressant properties
  • Neuroprotective activities

Case Study: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of hexahydroindolizine derivatives. The results showed that certain structural modifications enhanced the cytotoxicity against various cancer cell lines. The compound's ability to interact with specific biological targets could be further explored for drug development purposes .

Organic Synthesis

Synthetic Applications
The compound serves as an intermediate in the synthesis of more complex molecules. Its structure allows for various functional group transformations, making it a valuable building block in organic synthesis.

Case Study: Synthesis of Indolizidine Alkaloids
Recent research demonstrated a streamlined synthetic route to 5,8-disubstituted indolizidine alkaloids using 1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one as a precursor. This method showcased the compound's versatility and efficiency in producing biologically relevant compounds with minimal steps .

Material Science

Polymer Applications
The incorporation of 1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Its unique structure contributes to improved performance characteristics in various polymer applications.

Data Table: Mechanical Properties of Polymers with Additives

Polymer TypeAdditiveTensile Strength (MPa)Elongation at Break (%)
Polycarbonate5% Hexahydroindolizin Additive70150
Polyethylene10% Hexahydroindolizin Additive40300

This table illustrates the enhancement in mechanical properties when the compound is used as an additive in different polymer systems .

Mechanism of Action

The mechanism of action of 1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Core Ring Systems :

  • The target compound’s hexahydroindolizine core contrasts with the azaspiro[4.5]decane systems in Imp. I and Imp. J. While both are nitrogen-containing bicyclic systems, the indolizine scaffold is less sterically hindered compared to the spirocyclic dione in the impurities.

Functional Groups: The ketone group in the target compound may confer higher metabolic stability compared to the ester and amide functionalities in Imp. J, which are prone to hydrolysis. Imp.

Synthetic Relevance :

  • Imp. I and Imp. J likely arise during the synthesis of spiropiperidine derivatives, whereas the target compound’s structure suggests utility in indolizine-based drug discovery (e.g., acetylcholinesterase inhibitors or serotonin modulators).

Regulatory Considerations: Impurities like Imp. I and Imp. The target compound, if used as an intermediate, would require similar purity profiling to avoid downstream contamination.

Research Findings and Implications

  • Stability : The absence of hydrolyzable groups (e.g., esters in Imp. J) in the target compound suggests superior chemical stability under physiological conditions.
  • Solubility : The ketone moiety may enhance aqueous solubility compared to the lipophilic chloropyrimidine group in Imp. I.
  • Synthetic Challenges : The spirocyclic impurities (Imp. I/J) involve multi-step functionalization, whereas the target compound’s synthesis may prioritize regioselective hydrogenation of indolizine precursors.

Biological Activity

1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one (CAS Number: 73971-21-8) is a compound of interest due to its unique structure and potential biological activities. The molecular formula of this compound is C12H19NOC_{12}H_{19}NO, with a molecular weight of approximately 193.29 g/mol. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

The chemical structure of 1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one can be represented as follows:

PropertyValue
Molecular FormulaC₁₂H₁₉NO
Molecular Weight193.285 g/mol
LogP2.088
PSA (Polar Surface Area)20.310 Ų

Pharmacological Properties

Research indicates that compounds similar to 1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one exhibit a range of biological activities:

  • Antioxidant Activity : Some studies suggest that hexahydroindolizine derivatives possess antioxidant properties that may protect cells from oxidative stress.
  • CNS Activity : Given its structural similarity to known psychoactive compounds, there is potential for neuroactivity. Preliminary studies indicate possible effects on neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds or derivatives:

  • Neuroprotective Effects : A study on derivatives of hexahydroindolizine found significant neuroprotective effects in models of neurodegeneration. These compounds showed promise in reducing neuronal cell death and inflammation in vitro .
  • Antimicrobial Activity : Research has demonstrated that certain hexahydroindolizine compounds exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics .
  • Anti-inflammatory Properties : In vivo studies have indicated that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .

The exact mechanism of action for 1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one remains largely unexplored. However, related compounds have been shown to interact with various receptors and enzymes involved in neurotransmission and inflammation.

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